molecular formula C18H16FN3O3 B10859625 Cbr15S3hnj CAS No. 1515856-61-7

Cbr15S3hnj

Cat. No.: B10859625
CAS No.: 1515856-61-7
M. Wt: 341.3 g/mol
InChI Key: OYKZKGBMHATGTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-04776548 involves multiple steps, starting from the appropriate aromatic and heterocyclic precursors. The key steps include:

  • Formation of the pyrrolo[2,3-c][1,7]naphthyridin-6-one core.
  • Introduction of the fluoro and methoxy substituents on the benzyl group.
  • Hydroxylation at the 7-position of the naphthyridinone ring.

Industrial Production Methods: The industrial production of PF-04776548 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: PF-04776548 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

PF-04776548 exerts its effects by inhibiting the enzyme HIV-1 integrase. This enzyme is responsible for integrating the viral DNA into the host cell’s genome, a crucial step in the HIV replication cycle. By binding to the active site of the integrase, PF-04776548 prevents the integration process, thereby inhibiting viral replication. The molecular targets include the active site residues of the integrase enzyme, and the pathways involved are those related to viral DNA integration .

Comparison with Similar Compounds

PF-04776548 can be compared with other HIV-1 integrase inhibitors such as:

    Raltegravir: Another HIV-1 integrase inhibitor with a different chemical structure but similar mechanism of action.

    Elvitegravir: Known for its high potency and effectiveness in inhibiting HIV-1 integrase.

    Dolutegravir: A newer integrase inhibitor with improved pharmacokinetic properties and resistance profile.

Uniqueness of PF-04776548:

Properties

CAS No.

1515856-61-7

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

3-[(4-fluoro-2-methoxyphenyl)methyl]-7-hydroxy-8,9-dihydropyrrolo[2,3-c][1,7]naphthyridin-6-one

InChI

InChI=1S/C18H16FN3O3/c1-25-16-8-12(19)3-2-11(16)10-21-6-4-13-14-5-7-22(24)18(23)17(14)20-9-15(13)21/h2-4,6,8-9,24H,5,7,10H2,1H3

InChI Key

OYKZKGBMHATGTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CN2C=CC3=C4CCN(C(=O)C4=NC=C32)O

Origin of Product

United States

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